molecular formula C10H22O2 B1331096 1,8-Dimethoxyoctane CAS No. 51306-09-3

1,8-Dimethoxyoctane

Cat. No.: B1331096
CAS No.: 51306-09-3
M. Wt: 174.28 g/mol
InChI Key: HDFIOFYQNHYFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8-Dimethoxyoctane is a symmetrical dialkoxy compound with methoxy (-OCH₃) groups at the terminal positions of an eight-carbon chain. Its molecular formula is C₁₀H₂₂O₂, and its molecular weight is 174.28 g/mol. While specific data on this compound is absent in the provided evidence, its structure suggests properties typical of ethers, such as moderate polarity, low water solubility, and utility as a solvent or intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Octane Derivatives

The following table and analysis compare 1,8-dimethoxyoctane with other 1,8-disubstituted octane derivatives, leveraging data from the provided evidence:

Table 1: Comparative Analysis of 1,8-Disubstituted Octane Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Key Applications/Properties References
This compound Not provided C₁₀H₂₂O₂ 174.28 g/mol Methoxy (-OCH₃) Hypothesized: Solvent, organic intermediate
1,8-Diisocyanatooctane 10124-86-4 C₁₀H₁₆N₂O₂ 196.25 g/mol Isocyanate (-NCO) Polymer research (e.g., polyurethanes)
1,8-Dibromooctane 4549-32-0 C₈H₁₆Br₂ 263.02 g/mol Bromo (-Br) Alkylating agent in organic synthesis
1,8-Octanediol 629-41-4 C₈H₁₈O₂ 146.23 g/mol Hydroxyl (-OH) Monomer for polyesters
1,8-Dichlorooctane 2162-99-4 C₈H₁₆Cl₂ 183.12 g/mol Chloro (-Cl) Intermediate in halogenation reactions
1,8-Dimercaptooctane Not provided C₈H₁₈S₂ 178.36 g/mol Thiol (-SH) Crosslinking agent in materials
1,8-Diiodoperfluorooctane 335-70-6 C₈F₁₆I₂ 613.83 g/mol Iodo (-I), Fluorinated High thermal/chemical stability

Key Comparative Insights

Functional Group Reactivity

  • This compound : Methoxy groups are electron-donating, making the compound less reactive toward nucleophiles compared to halogenated analogs (e.g., 1,8-dibromooctane or 1,8-dichlorooctane) .
  • 1,8-Diisocyanatooctane : Isocyanate groups are highly electrophilic, enabling polymerization (e.g., polyurethanes) . This contrasts with the inertness of methoxy groups.
  • 1,8-Dimercaptooctane : Thiols (-SH) participate in redox reactions and disulfide bond formation, useful in self-healing materials .

Physical Properties

  • Halogenated Derivatives : Higher molecular weights and densities (e.g., 1,8-dibromooctane: 263.02 g/mol) compared to this compound (174.28 g/mol) . Fluorinated analogs (e.g., 1,8-diiodoperfluorooctane) exhibit exceptional hydrophobicity and thermal stability .
  • 1,8-Octanediol : Hydroxyl groups enable hydrogen bonding, increasing solubility in polar solvents compared to methoxy derivatives .

Applications 1,8-Diisocyanatooctane: Used in industrial polymer production due to its reactivity . 1,8-Dimercaptooctane: Critical in nanotechnology and rubber vulcanization .

Research Findings and Gaps

  • Synthetic Utility : Halogenated derivatives (Br, Cl) are preferred for alkylation or cross-coupling reactions, whereas methoxy analogs may require harsher conditions for functionalization .
  • Toxicity and Safety : Isocyanates (e.g., 1,8-diisocyanatooctane) are hazardous upon inhalation, unlike methoxy derivatives, which are likely low-risk .
  • Data Limitations: No direct studies on this compound were found in the provided evidence; inferences are based on structural analogs.

Properties

CAS No.

51306-09-3

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

IUPAC Name

1,8-dimethoxyoctane

InChI

InChI=1S/C10H22O2/c1-11-9-7-5-3-4-6-8-10-12-2/h3-10H2,1-2H3

InChI Key

HDFIOFYQNHYFKS-UHFFFAOYSA-N

SMILES

COCCCCCCCCOC

Canonical SMILES

COCCCCCCCCOC

Key on ui other cas no.

51306-09-3

Origin of Product

United States

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